Cas no 58164-61-7 (Cobalt(2+);trifluoromethanesulfonate)

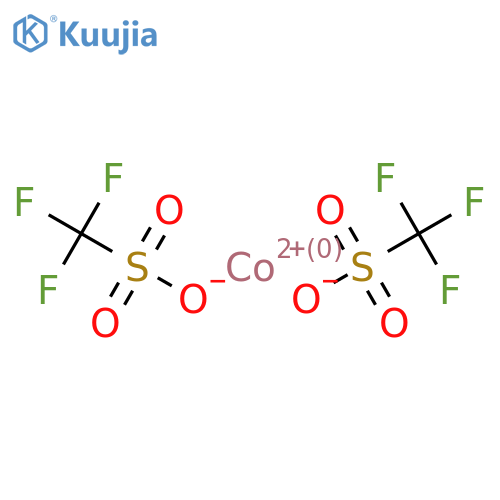

58164-61-7 structure

商品名:Cobalt(2+);trifluoromethanesulfonate

Cobalt(2+);trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- Methanesulfonic acid, trifluoro-, cobalt(2+) salt

- bis(trifluoromethanesulfonate)-cobalt(ii)

- Bis(trifluoromethanesulfonic acid) cobalt(II) salt

- Cobalt(2+);trifluoromethanesulfonate

- Cobalt(II) trifluoromethanesulfonate

- SCHEMBL428268

- ?(2)-cobalt(2+) ditriflate

- MFCD31707617

- 58164-61-7

- E74956

-

- インチ: 1S/2CHF3O3S.Co/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2

- InChIKey: RDLMYNHWUFIVQE-UHFFFAOYSA-L

- ほほえんだ: [Co+2].S(C(F)(F)F)(=O)(=O)[O-].S(C(F)(F)F)(=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 356.837243g/mol

- どういたいしつりょう: 356.837243g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 145

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 131

Cobalt(2+);trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1175154-5g |

Cobalt(II) trifluoromethanesulfonate |

58164-61-7 | 98% | 5g |

$34.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1220147-25g |

Cobalt(II) trifluoromethanesulfonate, 98% (Cobalt triflate) |

58164-61-7 | 98% | 25g |

$295 | 2024-07-28 | |

| Ambeed | A1175154-1g |

Cobalt(II) trifluoromethanesulfonate |

58164-61-7 | 98% | 1g |

$7.0 | 2025-02-20 | |

| 1PlusChem | 1P01FRET-5g |

Cobalt(II) trifluoromethanesulfonate |

58164-61-7 | 98% | 5g |

$28.00 | 2023-12-16 | |

| 1PlusChem | 1P01FRET-1g |

Cobalt(II) trifluoromethanesulfonate |

58164-61-7 | 98% | 1g |

$6.00 | 2023-12-16 | |

| Aaron | AR01FRN5-1g |

Cobalt(II) trifluoromethanesulfonate |

58164-61-7 | 98% | 1g |

$4.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1220147-5g |

Cobalt(II) trifluoromethanesulfonate, 98% (Cobalt triflate) |

58164-61-7 | 98% | 5g |

$195 | 2025-02-24 | |

| BAI LING WEI Technology Co., Ltd. | 27-0522-5g |

Cobalt(II) trifluoromethanesulfonate, 98% (Cobalt triflate) |

58164-61-7 | 98% | 5g |

¥ 855 | 2022-04-25 | |

| BAI LING WEI Technology Co., Ltd. | 27-0522-25g |

Cobalt(II) trifluoromethanesulfonate, 98% (Cobalt triflate) |

58164-61-7 | 98% | 25g |

¥ 3405 | 2022-04-25 | |

| Cooke Chemical | A1166850-5g |

Cobalt(II)trifluoromethanesulfonate |

58164-61-7 | 98% | 5g |

RMB 239.20 | 2025-02-21 |

Cobalt(2+);trifluoromethanesulfonate 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

58164-61-7 (Cobalt(2+);trifluoromethanesulfonate) 関連製品

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 42464-96-0(NNMTi)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58164-61-7)Cobalt(2+);trifluoromethanesulfonate

清らかである:99%

はかる:100g

価格 ($):378.0